(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal

Catalog No.
S760394
CAS No.
77119-85-8
M.F
C14H19NO3
M. Wt
249.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropa...

CAS Number

77119-85-8

Product Name

(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal

IUPAC Name

tert-butyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1

InChI Key

ZJTYRNPLVNMVPQ-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C=O

Organic Synthesis:

  • Precursor for peptide synthesis: This compound acts as a valuable building block for the synthesis of peptides containing D-phenylalanine, a non-natural amino acid. These peptides can be used to study protein structure and function, develop new drugs, and investigate protein-protein interactions [].

Medicinal Chemistry:

  • Development of D-peptide drugs: D-peptides exhibit unique properties compared to their L- counterparts, including increased stability and resistance to enzymatic degradation. (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal can serve as a starting material for creating D-peptide drugs targeting various diseases, such as cancer and neurodegenerative disorders [].
  • Synthesis of peptidomimetics: Peptidomimetics are molecules that mimic the structure and function of peptides but possess improved properties, such as increased potency and bioavailability. This compound can be employed in the synthesis of peptidomimetics targeting specific receptors and enzymes, aiding in drug discovery efforts [].

Material Science:

  • Development of chiral catalysts: Chiral catalysts play a crucial role in asymmetric synthesis, allowing for the production of enantiopure molecules with high selectivity. (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal could potentially be utilized in the design and development of novel chiral catalysts for various synthetic applications [].

(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal is an organic compound characterized by its unique structure and properties. It features a tert-butoxycarbonyl (Boc) group attached to the amino group, which contributes to its stability and reactivity in various chemical contexts. The compound has a molecular formula of C14H19NO3 and is known for its crystalline powder form, typically appearing white or tan. Its melting point ranges from 86 to 89 °C, while it exhibits a specific rotation of [α]20/D +45° in solution, indicating its chiral nature .

Typical of α-amino aldehydes. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or amines.
  • Reduction Reactions: The aldehyde functionality can be reduced to alcohols using reagents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can engage in condensation reactions with other carbonyl compounds or amines, forming imines or other derivatives.

These reactions are significant for synthesizing more complex molecules in organic chemistry.

The synthesis of (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal typically involves several key steps:

  • Preparation of the Amino Aldehyde: Starting from commercially available phenylpropanal, an amine can be introduced through reductive amination.
  • Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step is crucial for preventing unwanted reactions during subsequent transformations.
  • Purification: The product is purified through crystallization or chromatography to obtain a high-purity compound.

These methods highlight the importance of protecting groups in organic synthesis, allowing for selective reactions without compromising the integrity of sensitive functional groups .

(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal finds applications primarily in pharmaceutical chemistry and organic synthesis. Its role as an intermediate makes it valuable for:

  • Synthesis of Peptides: The compound can be utilized in peptide synthesis due to its reactive aldehyde functionality.
  • Development of Chiral Drugs: Given its chiral nature, it may serve as a building block for developing enantiomerically pure pharmaceuticals.

These applications underscore its significance in drug discovery and development processes.

Interaction studies involving (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal primarily focus on its reactivity with biological molecules. Although specific data may be scarce, compounds with similar structures often interact with enzymes and receptors due to their functional groups. Such interactions could potentially lead to insights into their pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal, which allows for comparative analysis:

Compound NameStructureUnique Features
(S)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanalC14H19NO3Enantiomer with different biological activity
(R)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamateC14H19NO3Contains a carbamate instead of an aldehyde
N-Boc-D-phenylalaninalC14H19NO3Similar Boc protection but different amino acid structure

These compounds illustrate variations in functional groups and stereochemistry that influence their chemical behavior and biological activity, highlighting the uniqueness of (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal within this class .

Retrosynthetic analysis provides a systematic framework for designing synthetic routes to (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal by working backward from the target molecule [1]. The retrosynthetic approach for this compound involves identifying key disconnections that correspond to reliable synthetic transformations.

The primary retrosynthetic disconnection of the target aldehyde reveals three main synthetic pathways: reduction of the corresponding carboxylic acid derivative, oxidation of the corresponding alcohol, and direct asymmetric synthesis from simpler precursors [1] [2]. The aldehyde functionality can be traced back to ester or amide intermediates, which are readily accessible from D-phenylalanine through standard protection and activation protocols [3] [4].

Key retrosynthetic considerations include the preservation of stereochemical integrity at the alpha-carbon center and the compatibility of protecting groups with subsequent transformations [1] [5]. The retrosynthetic analysis must also account for the inherent instability of alpha-amino aldehydes toward racemization, particularly under acidic or basic conditions [6] [7].

Synthesis from D-Phenylalanine Derivatives

Protection Strategies

The synthesis of (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal typically begins with the protection of the amino group in D-phenylalanine using tert-butyl dicarbonate (Boc2O) [8] [9]. The tert-butoxycarbonyl (Boc) group is introduced under mild basic conditions using sodium hydroxide or 4-dimethylaminopyridine (DMAP) as the base [10] [11].

The protection reaction is typically performed in aqueous or mixed aqueous-organic solvents at room temperature, achieving high yields with minimal racemization [8] [9]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of Boc2O, followed by elimination of carbon dioxide and tert-butanol to form the stable carbamate linkage [10] [11].

Alternative protection strategies include the use of benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) groups, although the Boc group is preferred due to its ease of removal and compatibility with subsequent reduction conditions [8] [10].

Reduction Methodologies

The reduction of N-Boc-D-phenylalanine to the corresponding aldehyde can be achieved through several methodologies. The most common approach involves the formation of a Weinreb amide intermediate followed by reduction with lithium aluminum hydride (LiAlH4) [6] [12]. However, this two-step process requires isolation of the intermediate amide, which can be time-consuming and reduce overall efficiency [6].

Alternative reduction strategies include the direct conversion of the protected amino acid to the aldehyde through mixed anhydride formation using ethyl chloroformate, followed by reduction with sodium borohydride [13]. This method provides good yields while maintaining stereochemical integrity [13].

Diisobutylaluminum Hydride (DIBAL-H) Reduction Protocol

Reaction Mechanism and Parameters

The DIBAL-H reduction of N-protected amino acid esters to aldehydes proceeds through a well-defined mechanism involving the formation of a tetrahedral intermediate [14] [15]. The reaction begins with coordination of the Lewis acidic aluminum center to the carbonyl oxygen of the ester, followed by nucleophilic attack of the hydride ion on the carbonyl carbon [14] [15].

The key to successful aldehyde formation lies in the stabilization of the tetrahedral intermediate at low temperatures. At temperatures below -70°C, the aluminum-bound hemiacetal intermediate is stable and does not undergo further reduction [14] [16] [17]. Upon aqueous workup, the intermediate is hydrolyzed to release the aldehyde product while regenerating the aluminum-containing byproducts [14] [15].

The reaction mechanism involves the formation of a chelated complex between the aluminum center and the carbonyl oxygen, which activates the ester toward nucleophilic attack [14] [15]. The stereochemical outcome is determined by the configuration of the starting material, with complete retention of configuration observed under optimized conditions [6] [18].

Optimization of Reaction Conditions

Critical parameters for the DIBAL-H reduction include temperature control, stoichiometry, and solvent selection [14] [16] [17]. The reaction must be conducted at temperatures between -70°C and -78°C to prevent over-reduction to the corresponding alcohol [14] [16] [17]. Higher temperatures lead to destabilization of the tetrahedral intermediate and continued reduction to the primary alcohol [14] [16] [17].

Stoichiometric control is equally important, with 1.3 equivalents of DIBAL-H providing optimal results [19] [20]. Excess reagent can lead to over-reduction, while insufficient amounts result in incomplete conversion [14] [16]. The reaction is typically complete within 30 minutes to 3 hours under optimized conditions [19] [20].

Solvent selection significantly impacts reaction outcomes, with non-coordinating solvents such as toluene or hexane providing superior results compared to ethereal solvents [14] [16] [17]. Dichloromethane has also been used successfully, offering improved heat transfer properties for large-scale operations [21] [22].

Workup and Isolation Procedures

The workup of DIBAL-H reductions requires careful handling to prevent aluminum-catalyzed side reactions and to ensure complete hydrolysis of the intermediate [18] [23]. The reaction is typically quenched with methanol at low temperature, followed by the addition of Rochelle salt (sodium potassium tartrate) solution [19] [20] [23].

The Rochelle salt treatment serves multiple purposes: it complexes the aluminum byproducts, facilitates phase separation, and provides a buffered environment that minimizes aldehyde decomposition [19] [20] [23]. The aqueous workup is performed with vigorous stirring for 30-60 minutes to ensure complete hydrolysis of the aluminum complexes [19] [20] [23].

Product isolation is achieved through standard extraction procedures using organic solvents such as dichloromethane or ethyl acetate [19] [20] [23]. The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude aldehyde product [19] [20] [23].

Alternative Synthetic Routes

Oxidation of Corresponding Alcohols

The oxidation approach involves the initial reduction of N-Boc-D-phenylalanine to the corresponding amino alcohol, followed by selective oxidation to the aldehyde [24] [25]. The amino alcohol can be prepared through reduction with sodium borohydride in aqueous or alcoholic media [13].

Several oxidizing agents have been employed for this transformation, including Dess-Martin periodinane, which provides excellent yields with minimal racemization [25] [26]. The periodinane oxidation proceeds under mild conditions and is compatible with the Boc protecting group [25] [26].

Alternative oxidants include pyridinium chlorochromate (PCC), Collins reagent, and 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) [24] [27] [28]. The choice of oxidant depends on the specific substrate and desired reaction conditions, with milder reagents preferred to minimize epimerization [24] [27] [28].

From Corresponding Esters

The ester route involves the preparation of N-Boc-D-phenylalanine methyl ester followed by selective reduction to the aldehyde [12] [29]. The methyl ester can be prepared through standard Fischer esterification or through the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) [12] [29].

The reduction of the methyl ester to the aldehyde using DIBAL-H follows the same principles outlined in Section 3.3, with careful temperature and stoichiometric control required to prevent over-reduction [12] [29]. This approach is particularly useful for large-scale synthesis due to the stability and ease of handling of the ester intermediate [12] [29].

Through Asymmetric Synthesis

Asymmetric synthesis approaches provide direct access to the enantiomerically pure aldehyde without relying on the chiral pool [30] [31]. These methods typically involve the use of chiral auxiliaries, chiral catalysts, or enzymatic transformations to establish the desired stereochemistry [30] [31].

One approach involves the asymmetric alkylation of glycine equivalents using chiral phase-transfer catalysts or chiral bases [30] [31]. The resulting alpha-substituted amino acid derivatives can then be converted to the aldehyde through standard reduction protocols [30] [31].

Enzymatic methods offer another avenue for asymmetric synthesis, utilizing transaminases or other enzymes to introduce the amino functionality with high enantioselectivity [32] [33]. These biocatalytic approaches are particularly attractive for industrial applications due to their mild reaction conditions and environmental compatibility [32] [33].

Large-Scale Synthesis Considerations

Process Development Parameters

The scale-up of (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal synthesis requires careful consideration of several process parameters [34] [21]. Heat transfer limitations become critical during exothermic reactions such as the DIBAL-H reduction, necessitating the use of efficient cooling systems and controlled addition protocols [34] [21].

Temperature control is paramount for maintaining product quality and yield during scale-up [34] [21]. The use of continuous flow reactors has shown promise for addressing these challenges, providing superior heat and mass transfer characteristics compared to batch processes [35] [21] [22].

Solvent selection and recovery are important economic considerations for large-scale operations [34] [21]. The use of environmentally benign solvents and efficient recovery systems can significantly reduce production costs and environmental impact [34] [21].

Scale-up Challenges and Solutions

One of the primary challenges in scaling up the synthesis is maintaining the low temperatures required for the DIBAL-H reduction [34] [21]. Industrial-scale cryogenic operations require specialized equipment and safety protocols to ensure consistent product quality [34] [21].

The handling of DIBAL-H on a large scale presents additional challenges due to its pyrophoric nature and reactivity with moisture [15] [34]. Proper inert atmosphere handling and fire prevention measures are essential for safe operation [15] [34].

Continuous flow technology has emerged as a promising solution for addressing many scale-up challenges [35] [21] [22]. Flow reactors provide better temperature control, improved mixing, and enhanced safety compared to traditional batch processes [35] [21] [22]. Recent developments in 3D-printed flow reactors have further improved the feasibility of scaling up these reactions [21].

Economic Aspects of Production

The economic viability of large-scale synthesis depends on several factors, including raw material costs, process efficiency, and product purity requirements [34] [36]. The cost of DIBAL-H reagent represents a significant portion of the overall production cost, making process optimization crucial for economic success [34] [36].

Waste minimization and by-product utilization are important considerations for improving process economics [34] [36]. The development of efficient recycling protocols for aluminum-containing waste streams can reduce both costs and environmental impact [34] [36].

Alternative synthetic routes may become more economically attractive at larger scales, particularly those involving fewer steps or less expensive reagents [34] [36]. Continuous evaluation of process alternatives is essential for maintaining competitive production costs [34] [36].

XLogP3

2.5

Sequence

F

Wikipedia

N-Boc-D-phenylalaninal

Dates

Last modified: 08-15-2023

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